Methyl 2-(3-aminophenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-(3-aminophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a hydrochloride salt form of methyl 2-(3-aminophenyl)propanoate. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminophenyl)propanoate hydrochloride typically involves the esterification of 3-aminophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(3-aminophenyl)propanoate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-aminophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-aminophenyl)propanoate hydrochloride
- Methyl 2-(2-aminophenyl)propanoate hydrochloride
- Ethyl 2-(3-aminophenyl)propanoate hydrochloride
Uniqueness
Methyl 2-(3-aminophenyl)propanoate hydrochloride is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its isomers and analogs.
Biological Activity
Methyl 2-(3-aminophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of an aminophenyl group. Its chemical structure can be represented as follows:
- Molecular Formula : C10H12ClN
- Molecular Weight : 187.66 g/mol
The compound features a methyl ester functional group and an amino group, which are crucial for its biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, modulating enzyme activity. Additionally, the ester group may undergo hydrolysis, releasing the active moiety which further interacts with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:
- Inhibition of Cell Proliferation : The compound demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells .
- Mechanisms of Action : It may inhibit specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which regulates endocannabinoid levels associated with tumor growth .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurological disorders by modulating neurotransmitter levels and inhibiting acetylcholinesterase activity, thereby enhancing cholinergic signaling .
Case Studies
- Cytotoxicity Assays : A study conducted on various cell lines revealed that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. This dual inhibition suggests its potential as a therapeutic agent for cognitive disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
Compound Name | Anticancer Activity | Neuroprotective Potential | Enzyme Inhibition |
---|---|---|---|
Methyl 2-(3-aminophenyl)propanoate HCl | High | Moderate | AChE, BuChE |
Methyl 3-(4-aminophenyl)propanoate HCl | Moderate | Low | AChE |
Ethyl 3-(3-aminophenyl)propanoate HCl | Low | High | None |
Research Findings
Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability Studies : Research indicates that the compound exhibits favorable absorption characteristics, enhancing its therapeutic potential when administered orally or intravenously .
- Toxicological Assessments : Toxicity studies have shown that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, indicating a promising therapeutic index .
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13-2)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYSCZUQBZZHAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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